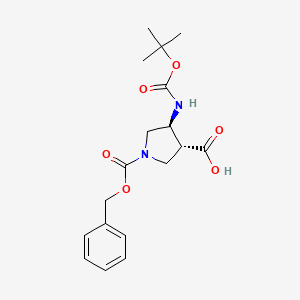

(3R,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Description

This compound is a pyrrolidine-based derivative featuring dual protective groups: a benzyloxycarbonyl (Cbz) group at the 1-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position. Its stereochemistry (3R,4S) is critical for applications in asymmetric synthesis, peptide chemistry, and medicinal chemistry. The carboxylic acid moiety at the 3-position enables further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

(3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDUEFCWDPJFBV-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure allows it to serve as an intermediate in the synthesis of various pharmaceuticals, including treatments for autoimmune diseases. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring substituted with benzyloxy and tert-butoxycarbonyl groups. Its stereochemistry at the 3R and 4S positions contributes to its biological interactions.

Research indicates that this compound interacts with specific molecular targets involved in inflammatory pathways. It is particularly noted for its role as a precursor in synthesizing upadacitinib, a Janus kinase (JAK) inhibitor used in treating rheumatoid arthritis. The inhibition of JAK pathways is crucial for modulating immune responses and reducing inflammation.

Anti-inflammatory Effects

Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds derived from it have shown efficacy in inhibiting pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Benzyloxy group | Enhances lipophilicity and cellular uptake |

| Tert-butoxycarbonyl group | Protects amino functionality, influencing metabolic stability |

| Pyrrolidine ring | Essential for receptor binding and biological activity |

In Vitro Studies

In vitro studies have shown that various derivatives of this compound can inhibit the proliferation of immune cells and reduce the production of inflammatory mediators. For example, one study reported that a derivative exhibited over 70% inhibition of TNF-alpha production at concentrations as low as 10 µM .

Case Studies

A case study involving patients with rheumatoid arthritis demonstrated that a drug synthesized using this compound as an intermediate significantly reduced disease activity scores after 12 weeks of treatment. The study highlighted improvements in both clinical symptoms and laboratory markers of inflammation .

Comparison with Similar Compounds

Key Structural Variations and Functional Groups

The target compound is compared to analogs with modifications in substituents, stereochemistry, or protective groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Asymmetric Michael Reaction for Core Structure Formation

The enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones or aldehydes serves as a cornerstone for constructing the pyrrolidine backbone. In the presence of a cinchona alkaloid-derived organocatalyst (e.g., O-trimethylsilylquinidine), methyl 4-oxo-2-enoate reacts with nitromethane to yield β-nitro ketones with >95% enantiomeric excess (ee). Key parameters include:

| Parameter | Condition |

|---|---|

| Catalyst loading | 10 mol% |

| Solvent | Toluene or CHCl₃ |

| Temperature | −20°C to 25°C |

| Reaction time | 24–48 hours |

| Yield | 70–85% |

The resulting nitro ketone intermediate undergoes reductive cyclization using hydrogen gas (1 atm) over palladium on carbon (Pd/C) in methanol, forming the pyrrolidine ring with retention of stereochemistry.

Sequential Protection of Amine and Carboxylic Acid Groups

Following cyclization, the secondary amine at position 4 is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (NaHCO₃, 0°C to room temperature, 12 hours), achieving quantitative Boc incorporation. Concurrently, the pyrrolidine nitrogen (position 1) is protected via benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base, yielding the dual-protected intermediate.

Carboxylic Acid Liberation

The methyl ester at position 3 is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture (3:1) at 50°C for 6 hours, producing the free carboxylic acid with >90% yield. This step avoids epimerization due to mild basic conditions.

Phosphonium Salt-Mediated Synthesis

Bicyclic Intermediate Formation

A patent by EP 1 311 518 B1 outlines an alternative route starting from N-benzyl-3-pyrrolidinamine. Reaction with 1,3-dibromopropan-2-one in toluene at 110°C forms a bicyclic lactam via nucleophilic substitution. Triphenylphosphine (PPh₃) subsequently converts the bromide to a phosphonium salt, which reacts with Boc₂O under hydrogenation (H₂, Pd/C) to install the Boc group.

Stereochemical Control Challenges

While this method achieves high yields (78–85%), stereochemical outcomes depend on the starting material’s configuration. Resolution via chiral chromatography or enzymatic kinetic resolution may be required to isolate the (3R,4S) diastereomer, reducing overall efficiency.

Comparative Analysis of Methodologies

Efficiency and Scalability

The enantioselective Michael approach offers superior stereocontrol (97% ee) but requires costly organocatalysts and prolonged reaction times. In contrast, the phosphonium salt route is more scalable (gram-to-kilogram scale) but necessitates additional steps for stereochemical purification.

Functional Group Compatibility

Orthogonal protection is critical:

-

Cbz Group : Stable under Boc installation conditions (pH 7–9) but cleaved by hydrogenolysis.

-

Boc Group : Labile under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection.

Industrial-Scale Optimization

Q & A

Q. What are the key synthetic strategies for achieving the (3R,4S) stereochemistry in this compound?

The (3R,4S) configuration is typically achieved via chiral auxiliaries or asymmetric catalysis. For example, chiral starting materials like L-proline derivatives are used to induce stereoselectivity during cyclization. Protecting groups such as benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) are introduced early to prevent side reactions. Reaction conditions (e.g., low temperatures, anhydrous solvents) are optimized to preserve stereochemical integrity .

Q. How are the Boc and Cbz protecting groups employed in the synthesis of this compound?

The Boc group protects the pyrrolidine amine, while the Cbz group safeguards the carboxylic acid functionality. Boc is introduced via tert-butyl chloroformate in the presence of a base (e.g., triethylamine), while Cbz is added using benzyl chloroformate. These groups are stable under basic conditions but can be selectively removed: Boc with TFA and Cbz via hydrogenolysis .

Q. What purification techniques are recommended for isolating this compound after synthesis?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is commonly used for purification. Reverse-phase HPLC or recrystallization (e.g., using ethanol/water mixtures) may further enhance purity. Analytical methods like NMR and LC-MS are critical for confirming stereochemistry and purity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for stereochemical fidelity?

Density Functional Theory (DFT) calculations predict transition-state energies to identify stereoselective pathways. For example, modeling the cyclization step can reveal how steric hindrance from the Boc group influences the (3R,4S) configuration. Molecular dynamics simulations may also assess solvent effects on reaction outcomes .

Q. What experimental strategies resolve contradictions in reported biological activities of stereoisomers?

Comparative studies using enantiomerically pure samples are essential. For instance, (3R,4S) and (3S,4R) isomers can be tested against target enzymes (e.g., proteases) via kinetic assays. X-ray crystallography or NMR titration experiments reveal binding mode differences, explaining divergent activities .

Q. How do structural modifications at the pyrrolidine ring impact pharmacokinetics?

Introducing fluorinated or bulky substituents (e.g., 4-chlorophenyl) alters lipophilicity and metabolic stability. In vitro assays (e.g., microsomal stability tests) and in vivo PK studies in rodent models quantify changes in half-life and bioavailability. SAR analysis links modifications to improved target engagement .

Q. What advanced techniques validate the compound’s interaction with biological targets?

Surface Plasmon Resonance (SPR) measures binding affinity (KD values), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. Cryo-EM or X-ray co-crystallization provides atomic-resolution insights into binding pockets. Mutagenesis studies confirm critical residues for interaction .

Methodological Considerations

Q. How to troubleshoot low yields during Boc deprotection?

Incomplete Boc removal may arise from insufficient acid strength or reaction time. Optimize TFA concentration (e.g., 20–50% in DCM) and duration (1–4 hours). Monitor reaction progress via LC-MS. Alternative acids like HCl in dioxane may be tested .

Q. What strategies mitigate racemization during carboxylic acid activation?

Racemization occurs during activation (e.g., using EDCI or HATU). Minimize exposure to basic conditions and use low temperatures (0–4°C). Coupling agents like DIC with Oxyma Pure reduce racemization risk. Chiral HPLC ensures enantiomeric excess post-synthesis .

Comparative Analysis

Q. How does this compound compare to analogs with different aryl substituents?

Analogs with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced metabolic stability but reduced solubility. Substituent steric bulk (e.g., tert-butyl vs. trifluoromethyl) influences binding pocket accessibility. Biological assays (e.g., IC50 comparisons) and computational docking highlight these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.